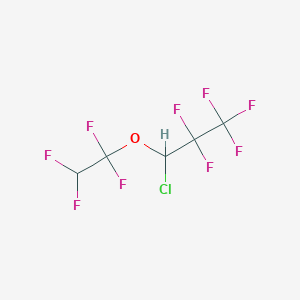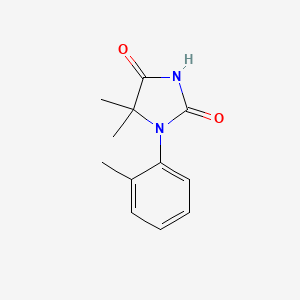
5,5-Dimethyl-1-(2-methylphenyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-1-(2-methylphenyl)imidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidinediones. It is characterized by a five-membered ring structure with two nitrogen atoms and two carbonyl groups at positions 2 and 4. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1-(2-methylphenyl)imidazolidine-2,4-dione typically involves the reaction of 5,5-dimethylhydantoin with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imidazolidine-2,4-dione ring structure .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods often utilize advanced reactor designs and optimized reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-1-(2-methylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound .
Applications De Recherche Scientifique
5,5-Dimethyl-1-(2-methylphenyl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-1-(2-methylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to stimulate insulin release by interacting with pancreatic cells. The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethylhydantoin: A structurally similar compound with different functional groups.
5-Ethyl-5-methylimidazolidine-2,4-dione: Another imidazolidinedione derivative with an ethyl group instead of a methyl group.
Uniqueness
5,5-Dimethyl-1-(2-methylphenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of the 2-methylphenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
51027-19-1 |
|---|---|
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
5,5-dimethyl-1-(2-methylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-8-6-4-5-7-9(8)14-11(16)13-10(15)12(14,2)3/h4-7H,1-3H3,(H,13,15,16) |
Clé InChI |
LTGGCSKCLPORCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2C(=O)NC(=O)C2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis-](/img/structure/B14659996.png)
![Trimethyl-[3-(prop-2-enoylamino)propyl]azanium](/img/structure/B14660008.png)

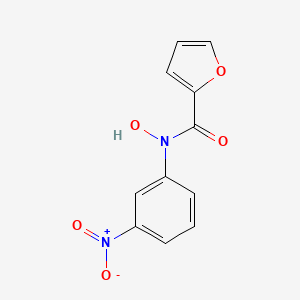
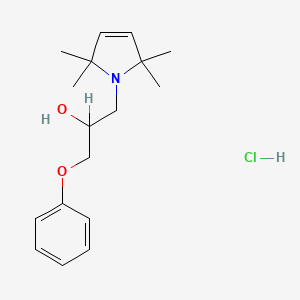
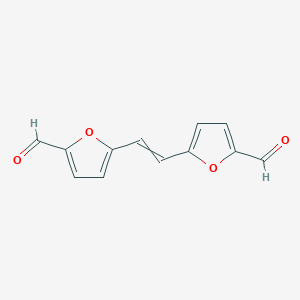

![1-[(Butan-2-yl)oxy]-2-nitrobenzene](/img/structure/B14660050.png)
![3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14660057.png)
